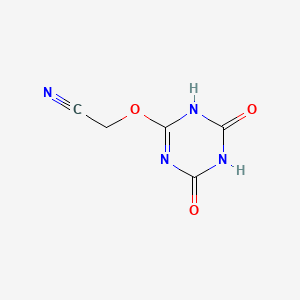
Acetonitrile, ((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)oxy)-, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, ((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)oxy)-, dihydrate is a chemical compound with the molecular formula C5-H4-O3.2H2-O and a molecular weight of 148.13 . It is also known by other names such as 1,2,3,4-Tetrahydro-2,4-dioxo-6-cyanomethoxy-5-triazine dihydrate . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
Acetonitrile, ((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)oxy)-, dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds In biology, it is used in studies related to enzyme inhibition and protein interactionsIn industry, it is used in the production of specialty chemicals and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Acetonitrile, ((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)oxy)-, dihydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Acetonitrile, ((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)oxy)-, dihydrate can be compared with other similar compounds such as acetonitrile derivatives and triazine-based compounds . Similar compounds include acetonitrile, (m-chlorophenyl)-, and acetonitrile, (hexahydro-1H-azepin-1-yl)- . The uniqueness of this compound lies in its specific chemical structure and the presence of the triazinyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
137522-78-2 |
|---|---|
Molecular Formula |
C5H4N4O3 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
2-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C5H4N4O3/c6-1-2-12-5-8-3(10)7-4(11)9-5/h2H2,(H2,7,8,9,10,11) |
InChI Key |
BYVDEPONSBVYIL-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)OC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















